molecular formula C12H9Cl3N2OS B2699443 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide CAS No. 731827-29-5

2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B2699443
CAS No.: 731827-29-5
M. Wt: 335.63
InChI Key: OYYOBWASUAPCJB-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic compound with a complex structure that includes a thiazole ring, chlorinated benzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzyl chloride reacts with the thiazole intermediate.

    Acetamide Formation: The final step involves the reaction of the thiazole derivative with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction, altering its electronic properties and reactivity.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, it can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. Its structural features make it a candidate for developing enzyme inhibitors.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making it a subject of interest for drug development.

Industry

In the industrial sector, it can be used in the synthesis of agrochemicals and materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring and chlorinated benzyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dichlorobenzyl)acetamide
  • N-(2,4-dichlorobenzyl)-2-chloroacetamide
  • 3-(2,4-dichlorobenzyl)-1,3-thiazole

Uniqueness

Compared to similar compounds, 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide stands out due to its specific structural configuration, which may confer unique reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[3-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2OS/c13-6-11(18)16-12-17(3-4-19-12)7-8-1-2-9(14)5-10(8)15/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYOBWASUAPCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CSC2=NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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